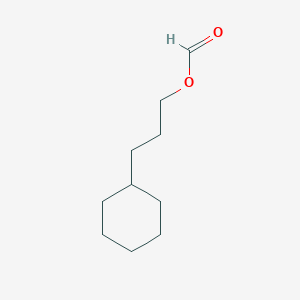

![molecular formula C11H18N2O B072349 2-[3-(Dimethylamino)propoxy]aniline CAS No. 1134-76-5](/img/structure/B72349.png)

2-[3-(Dimethylamino)propoxy]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

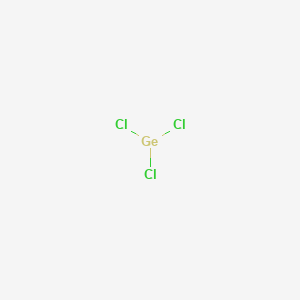

The synthesis of derivatives of 2-[(N,N-dimethylamino)methyl]aniline, which shares a close structural relationship with 2-[3-(Dimethylamino)propoxy]aniline, involves reactions with butyllithium followed by conversion with various silyl and stannyl chlorides. These reactions lead to the formation of germylenes and stannylenes, highlighting the compound's versatility and potential for creating various derivatives with significant properties (Vaňkátová et al., 2011).

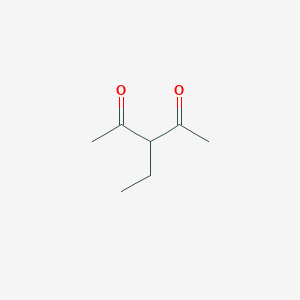

Molecular Structure Analysis

The molecular structure of related compounds, such as 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, demonstrates basic heterocyclic imino structures with planar backbones, indicating the potential structural configurations of 2-[3-(Dimethylamino)propoxy]aniline. Such analyses are crucial for understanding the interactions and reactivity of the molecule (Su et al., 2013).

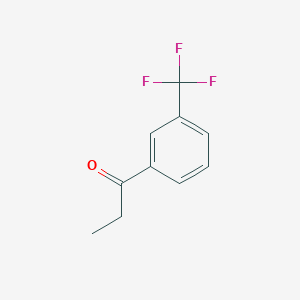

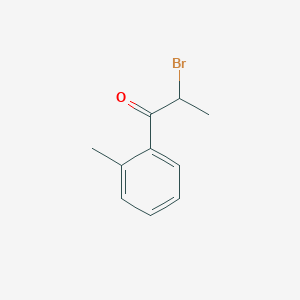

Chemical Reactions and Properties

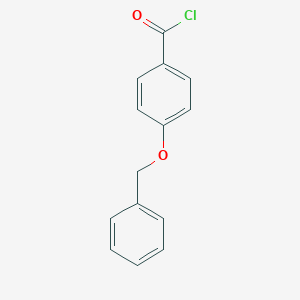

Chemical reactions involving 2-[3-(Dimethylamino)propoxy]aniline derivatives have been explored, such as the facile synthesis and structural analysis of dimethylaminochalcone derivatives. These studies shed light on the compound's reactivity and potential for forming complex structures with unique properties (Liu et al., 2002).

Physical Properties Analysis

The physical properties, such as crystal growth and thermal behavior, of compounds structurally related to 2-[3-(Dimethylamino)propoxy]aniline, have been studied to determine their stability and suitability for various applications. For example, the synthesis and crystal growth of N-[4-(dimethylamino)benzylidene]aniline Schiff base provide insights into the compound's crystalline nature and potential for use in material science (Wu-lan, 2011).

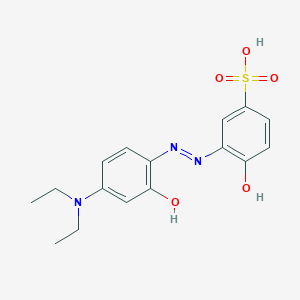

Chemical Properties Analysis

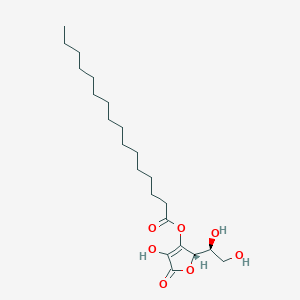

Investigations into the chemical properties of 2-[3-(Dimethylamino)propoxy]aniline and its derivatives focus on their reactivity, oxidation states, and potential for forming novel compounds. Studies on the synthesis and characterization of soluble conducting poly(aniline-co-2, 5-dimethoxyaniline) highlight the electroactive properties and solubility of these compounds, underscoring their significance in the development of new materials (Huang et al., 2003).

Wissenschaftliche Forschungsanwendungen

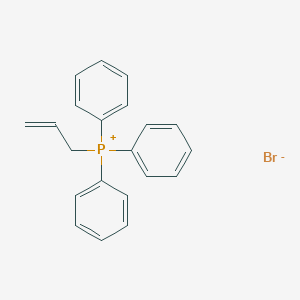

Reversal of Reactivity in Chemical Reactions

The compound has been noted for its involvement in the reversal of selectivity in chemical reactions. A study investigated the reaction of aniline with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts, revealing a remarkable switch in product formation depending on the timing of base addition, which highlights the compound's role in influencing reactivity pathways and the formation of specific products like 2,4-bis(dimethylamino)quinoline (Tripathi et al., 2017).

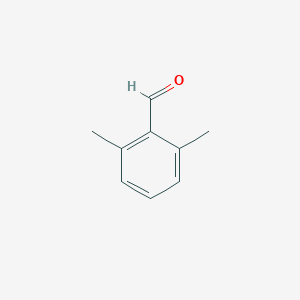

Molecular Planarity and Crystal Structure

2-[3-(Dimethylamino)propoxy]aniline derivatives, like chalcone derivatives, exhibit notable structural properties. For instance, the aniline and hydroxyphenyl groups in certain derivatives are nearly coplanar, influencing the molecular planarity, which is crucial for their chemical and physical behaviors. This aspect is critical in understanding the compound's crystal structure and potential applications in material sciences (Liu et al., 2002).

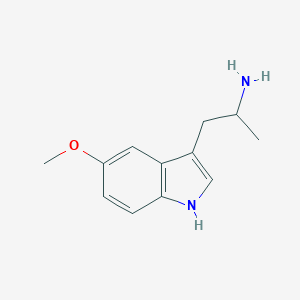

Electropolymerization and Material Synthesis

The compound has been utilized in the synthesis and electropolymerization studies of silicon naphthalocyanines (SiNc). These studies involve the investigation of aggregation behavior in various solvents and the exploration of electrochemical properties, which are critical for applications in electronic materials and devices (Bıyıklıoğlu & Alp, 2017).

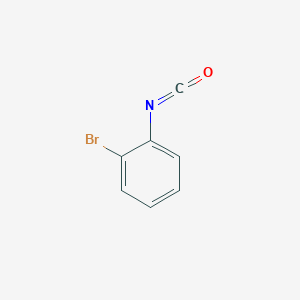

Ligand Development for Metal Complexes

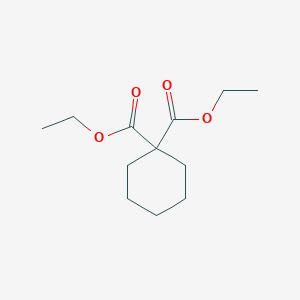

The compound has been implicated in the synthesis of new classes of versatile macrocycles. These macrocycles, and certain aniline derivatives synthesized using the compound, have been identified as supramolecular host compounds and ligands for the preparation of metal complexes, indicating its importance in coordination chemistry and potential applications in catalysis and materials science (Rosamilia, Strauss, & Scott, 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[3-(dimethylamino)propoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTIDBFMHOJXSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595467 |

Source

|

| Record name | 2-[3-(Dimethylamino)propoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Dimethylamino)propoxy]aniline | |

CAS RN |

1134-76-5 |

Source

|

| Record name | 2-[3-(Dimethylamino)propoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.